N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors. For example, starting from 1-benzylpiperidine, the ring can be formed by reacting with suitable reagents under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Difluorobenzenesulfonamide Group: The final step involves the reaction of the benzylpiperidine derivative with 2,5-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzyl or sulfonamide derivatives.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate for neurological conditions such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Biological Research: The compound is used in studies investigating the role of piperidine derivatives in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide is unique due to its specific structural features, such as the presence of the difluorobenzenesulfonamide group, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2S/c20-17-6-7-18(21)19(12-17)26(24,25)22-13-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15,22H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNWJICIYFUNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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